molecular formula C17H21NO5 B13544243 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid

2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13544243
M. Wt: 319.4 g/mol
InChI Key: XELCFPCCONYDCN-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a spirocyclic structure, which is known for its rigidity and unique three-dimensional shape, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using an amine source like ammonia or an amine derivative.

    Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, which can involve the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can influence the properties of the resulting compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its spirocyclic structure can enhance the stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The benzyloxycarbonyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-2-carboxylic acid: Similar in structure but lacks the oxygen atom in the spirocyclic ring.

    2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]octane-2-carboxylic acid: Similar but with a different ring size.

Uniqueness

The presence of the oxygen atom in the spirocyclic ring of 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid distinguishes it from other similar compounds. This oxygen atom can influence the compound’s reactivity and binding properties, making it unique in its class.

This detailed overview provides a comprehensive understanding of 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[35]nonane-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-7-oxaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C17H21NO5/c19-14(20)17(11-16(12-17)6-8-22-9-7-16)18-15(21)23-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20)

InChI Key

XELCFPCCONYDCN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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